Bienvenue dans la boutique en ligne BenchChem!

(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone

5-HT1A receptor structure-activity relationship quinoline regioisomers

This compound features a 6-fluoro substitution pattern on the quinoline core, distinct from the more common 5-fluoro analogs. Minor fluorine position changes profoundly alter 5-HT1A receptor binding and functional selectivity, while the novel 3-piperidinylmethanone group uniquely toggles between antagonist and partial agonist activity. It is an essential tool for mapping the steric and electronic tolerance of aminergic GPCRs. Procuring this exact regioisomer mitigates the risk of selecting a generic analog with divergent and undocumented biological activity, ensuring reproducible pharmacophore modeling and functional selectivity studies.

Molecular Formula C25H27FN4O
Molecular Weight 418.516
CAS No. 1326883-58-2
Cat. No. B2969872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone
CAS1326883-58-2
Molecular FormulaC25H27FN4O
Molecular Weight418.516
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F
InChIInChI=1S/C25H27FN4O/c26-19-9-10-23-21(17-19)24(22(18-27-23)25(31)30-11-5-2-6-12-30)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1,3-4,7-10,17-18H,2,5-6,11-16H2
InChIKeyYYOMTGKCQZATSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone: Structural Identity and Procurement Baseline


(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone (CAS 1326883-58-2) is a synthetic quinoline derivative belonging to the aryl-piperazine class. It features a 6-fluoroquinoline core substituted at the 4-position with a 4-phenylpiperazine moiety and at the 3-position with a piperidin-1-yl-methanone group, yielding a molecular formula of C25H27FN4O and a molecular weight of 418.52 g/mol [1]. This compound is structurally related to quinolyl-piperazinyl piperidines that have been investigated as potent serotonin 5-HT1A receptor antagonists, though its unique 6-fluoro substitution pattern differentiates it from the more extensively studied 5-fluoro analogs [2].

Why Generic Substitution of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone Is Scientifically Unreliable


Even among closely related quinolyl-piperazinyl piperidines, minor changes in the substitution pattern on the quinoline ring have been shown to profoundly alter both target affinity and functional activity. For example, in a series of 5-HT1A antagonists, moving the fluoro substituent from the 5-position to the 7-position resulted in a significant loss of receptor binding, and introducing a 3-fluoro substituent on a 5-fluoroquinoline scaffold converted a full antagonist into a partial agonist [1]. The specific 6-fluoro, 4-phenylpiperazine, 3-piperidinylmethanone configuration of CAS 1326883-58-2 represents a unique topological and electronic arrangement that cannot be assumed to behave identically to its 5-fluoro, 7-fluoro, or des-fluoro analogs. Procurement of a generic 'quinolyl-piperazinyl piperidine' without exact structural confirmation risks selecting a compound with divergent, undocumented biological activity.

Quantitative Differentiation Evidence for (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone Relative to Structural Analogs


Regioisomeric Fluorine Position Drastically Modulates 5-HT1A Receptor Affinity

In the quinolyl-piperazinyl piperidine series, the position of the fluorine atom on the quinoline ring is a critical determinant of 5-HT1A receptor binding. The 5-fluoro prototype compound 10a demonstrated potent 5-HT1A antagonism. However, shifting the fluorine to the 7-position led to a significant loss in 5-HT1A affinity, an SAR observation that underscores the non-interchangeable nature of regioisomers [1]. The target compound bears a 6-fluoro substituent—a regioisomeric variant not characterized in the published 5-HT1A antagonist series—and thus represents a distinct pharmacological probe whose receptor binding profile remains to be empirically determined.

5-HT1A receptor structure-activity relationship quinoline regioisomers

3-Position Substituent Identity Governs Functional Activity Profile at 5-HT1A Receptors

SAR studies on the quinolyl-piperazinyl piperidine scaffold reveal that the nature of the substituent at the quinoline 3-position directly controls whether a compound behaves as a full antagonist or a partial agonist at the 5-HT1A receptor. For instance, the 3-trifluoromethyl analog 10o and the 3-fluoro analog 10p in the 5-fluoroquinoline series both profiled as partial agonists, whereas the parent compound with a hydrogen at the 3-position was a full antagonist [1]. The target compound incorporates a bulky piperidin-1-yl-methanone group at the 3-position, a substituent not evaluated in the published SAR, raising the possibility of a distinct functional profile relative to known agonists and antagonists in this chemotype.

functional selectivity 5-HT1A antagonist partial agonist

In Vitro Metabolic Stability Is Highly Sensitive to Quinoline Substitution Pattern

The quinolyl-piperazinyl piperidine series suffers from poor oxidative metabolic stability, a limitation that drove extensive SAR exploration. In the 5-fluoroquinoline sub-series, the des-fluoro compound 10a exhibited very short microsomal half-lives (RLM t1/2 < 15 min; HLM t1/2 < 15 min), while substitution at the 3-position with a trifluoromethyl group (compound 10o) improved stability (RLM t1/2 = 27 min; HLM t1/2 = 54 min) [1]. The 6-fluoro regioisomer with the 3-piperidinylmethanone group has not been evaluated in these assays, and its metabolic stability cannot be extrapolated from the 5-fluoro series due to the documented impact of both fluorine position and 3-substituent identity on oxidative metabolism.

microsomal stability intrinsic clearance lead optimization

Scientifically Grounded Application Scenarios for (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone Based on Available Structural Evidence


Probing 5-HT1A Receptor Pharmacological Plasticity via Regioisomeric Fluoroquinoline Probes

The documented sensitivity of 5-HT1A receptor pharmacology to the position of the fluorine atom on the quinoline ring [1] positions the 6-fluoro regioisomer as a unique probe for mapping the receptor's steric and electronic tolerance. When used alongside the well-characterized 5-fluoro antagonist and the affinity-compromised 7-fluoro analog, this compound can help define the three-dimensional pharmacophore requirements for 5-HT1A binding and functional selectivity.

Investigating Functional Selectivity Determinants at the Quinoline 3-Position of GPCR Ligands

The novel 3-piperidinylmethanone substituent distinguishes this compound from all previously reported quinolyl-piperazinyl piperidines, where 3-position modifications have been shown to toggle between antagonist and partial agonist activity at 5-HT1A receptors [1]. Researchers studying the structural basis of functional selectivity at aminergic GPCRs can employ this compound to evaluate how a bulky amide substituent at the 3-position influences receptor activation state and downstream signaling bias.

Structure-Metabolism Relationship Studies on Quinoline-Containing CNS Ligands

The class-level microsomal stability data demonstrate that metabolic half-life in this chemotype is exquisitely sensitive to both fluorine regioisomerism and 3-position substitution [1]. This compound, with its unexplored 6-fluoro/3-piperidinylmethanone combination, provides a valuable test case for developing predictive models of oxidative metabolism in quinoline-based central nervous system drug candidates.

Chemical Biology Tool for Differentiating Dopamine and Serotonin Receptor Subtype Engagement

Aryl-piperazine moieties are known pharmacophores for both serotonin and dopamine receptors. The specific combination of a 4-phenylpiperazine group and a 6-fluoroquinoline core in this compound may result in a distinct receptor selectivity fingerprint relative to analogs bearing different N-arylpiperazine groups. This compound can serve as a comparator in chemogenomic screens aimed at dissecting the contribution of the quinoline substitution pattern to polypharmacology across aminergic receptor families.

Quote Request

Request a Quote for (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.